molecular formula C21H14O2 B15081328 3,3-diphenyl-1H-indene-1,2(3H)-dione

3,3-diphenyl-1H-indene-1,2(3H)-dione

Cat. No.: B15081328
M. Wt: 298.3 g/mol
InChI Key: YASANCVYQLSQQN-UHFFFAOYSA-N
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Description

3,3-Diphenyl-1H-indene-1,2(3H)-dione is an organic compound characterized by its indene backbone with two phenyl groups attached at the 3-position and a dione functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-diphenyl-1H-indene-1,2(3H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with indene and benzaldehyde.

    Reaction Conditions: A common method involves the use of a base such as sodium hydroxide in an ethanol solvent.

    Reaction Mechanism: The reaction proceeds through a condensation reaction, forming the indene backbone with phenyl groups attached.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the reaction under controlled conditions.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3,3-Diphenyl-1H-indene-1,2(3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the dione to diols.

    Substitution: Electrophilic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving Lewis acids or bases.

Major Products

    Oxidation: Quinones.

    Reduction: Diols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3,3-Diphenyl-1H-indene-1,2(3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3,3-diphenyl-1H-indene-1,2(3H)-dione exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors.

    Pathways Involved: Modulation of biochemical pathways related to its functional groups.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-1H-indene-1,2(3H)-dione: Lacks one phenyl group compared to 3,3-diphenyl-1H-indene-1,2(3H)-dione.

    1,2-Indanedione: A simpler structure without phenyl groups.

Uniqueness

This compound is unique due to its dual phenyl groups, which confer distinct chemical properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C21H14O2

Molecular Weight

298.3 g/mol

IUPAC Name

3,3-diphenylindene-1,2-dione

InChI

InChI=1S/C21H14O2/c22-19-17-13-7-8-14-18(17)21(20(19)23,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H

InChI Key

YASANCVYQLSQQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)C2=O)C4=CC=CC=C4

Origin of Product

United States

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